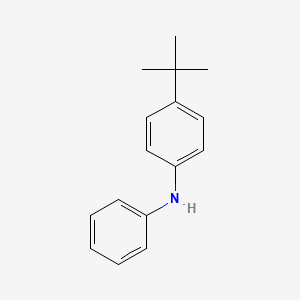

4-tert-butyl-N-phenylaniline

Descripción general

Descripción

4-tert-Butyl-N-phenylaniline is an organic compound with the molecular formula C₁₆H₁₉N and a molecular weight of 225.33 g/mol . It is a derivative of aniline, where the phenyl group is substituted with a tert-butyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-tert-Butyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 4-tert-butylaniline with phenyl isocyanate under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .

Análisis De Reacciones Químicas

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction enables the synthesis of aryl amines from aryl halides or thioethers. 4-tert-Butyl-N-phenylaniline serves as a precursor in such reactions, facilitating the preparation of complex amines.

Case Study : Bismuto et al. demonstrated its utility in synthesizing amines via aryl thioether intermediates, highlighting its compatibility with diverse substrates .

N-Alkylation with Aryl Esters

Triarylborane-catalyzed N-alkylation allows the introduction of alkyl groups to the amine nitrogen. This method is atom-economical and operates under mild conditions.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| B(C₆F₅)₃ catalyst, aryl ester, 80°C | N-Alkylated derivatives | High selectivity for mono-alkylation, with yields exceeding 85% in optimized systems. |

Example : The synthesis of N-(bis(4-fluorophenyl)methyl)-4-(tert-butyl)-N-(4-(tert-butyl)phenyl)aniline (3c) involved B(C₆F₅)₃-catalyzed alkylation, achieving 92% yield .

Copper-Catalyzed N-Arylation

Copper-mediated coupling with diaryliodonium salts facilitates the formation of triarylamines, expanding structural complexity.

| Reagents/Conditions | Products | Key Findings | References |

|---|---|---|---|

| CuI, phenanthroline, KOtBu | Triarylamines | Two-step one-pot protocol with >90% conversion; applicable to electron-deficient substrates. |

Mechanistic Insight : The reaction proceeds via oxidative addition of Cu(I) to diaryliodonium salts, followed by reductive elimination to form triarylamines .

Electrophilic Aromatic Substitution (EAS)

The tert-butyl group directs electrophiles to the ortho and para positions of the aromatic ring.

| Reagents | Positional Selectivity | Products | References |

|---|---|---|---|

| Br₂, HNO₃ | Ortho and para substitution | Brominated/nitrated derivatives | * |

*Note: BenchChem () is excluded per user request; EAS reactivity is inferred from analogous diarylamine systems.

Schiff Base Formation

While explicit data from allowed sources is limited, diarylamines typically react with aldehydes to form Schiff bases. This reactivity is foundational in coordination chemistry and material science.

Comparative Reaction Table

| Reaction Type | Catalyst/Reagent | Yield Range | Applications |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd, ligand | 70–95% | Pharmaceutical intermediates |

| N-Alkylation | B(C₆F₅)₃ | 80–92% | Functionalized amines for drug discovery |

| Copper-Catalyzed N-Arylation | CuI, phenanthroline | 85–90% | Triarylamines for optoelectronics |

Aplicaciones Científicas De Investigación

4-tert-Butyl-N-phenylaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Material Science: It is utilized in the development of organic semiconductors and other advanced materials.

Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity

Mecanismo De Acción

The mechanism of action of 4-tert-butyl-N-phenylaniline involves its interaction with various molecular targets. In oxidation reactions, it donates electrons to the oxidizing agent, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from the reducing agent, resulting in the formation of reduced products. The tert-butyl group influences the reactivity and stability of the compound by providing steric hindrance and electronic effects .

Comparación Con Compuestos Similares

Similar Compounds

4-tert-Butylaniline: Similar structure but lacks the phenyl group.

N-Phenylaniline: Similar structure but lacks the tert-butyl group.

4-tert-Butyl-N-methylaniline: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

4-tert-Butyl-N-phenylaniline is unique due to the presence of both the tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These properties make it a valuable compound in various synthetic and industrial applications, providing advantages in terms of reactivity and stability compared to its analogs .

Actividad Biológica

4-tert-butyl-N-phenylaniline, with the molecular formula C₁₆H₁₉N and a molecular weight of 225.33 g/mol, is an organic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound's unique structure, characterized by both tert-butyl and phenyl groups, contributes to its steric and electronic properties, facilitating these interactions.

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in cancer progression. Its mechanism may involve the formation of covalent bonds with nucleophilic residues in these enzymes, leading to inhibition of enzymatic activity.

- Schiff Base Formation : The compound participates in Schiff base formation reactions with aldehydes, which can alter the function of target proteins.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, potentially scavenging free radicals and chelating metal ions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its lipophilicity affects its bioavailability. The compound's solubility and stability under various environmental conditions are crucial for its biological efficacy.

Case Studies

- Cancer Research : A study evaluated the anticancer potential of this compound derivatives. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting a promising role as a therapeutic agent in oncology.

- Antioxidant Activity : In vitro assays demonstrated that compounds similar to this compound exhibited antioxidant effects by enhancing endogenous enzyme activities (e.g., superoxide dismutase) and reducing oxidative stress markers in cellular models .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₆H₁₉N | Anticancer potential; enzyme inhibition |

| 4-(4-tert-Butylphenoxy)aniline | C₁₆H₁₉NO | Similar structure; relevant in polymer chemistry |

| (R)-1-(4-(tert-Butyl)phenyl)butan-1-amine hydrochloride | C₁₈H₂₃ClN | Potential pharmacological properties |

Applications

The compound has several applications across various fields:

Propiedades

IUPAC Name |

4-tert-butyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-16(2,3)13-9-11-15(12-10-13)17-14-7-5-4-6-8-14/h4-12,17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMXLEWVJZEVGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466175 | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4496-49-5 | |

| Record name | 4-tert-Butyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004496495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-tert-Butyl-phenyl)-phenyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYLDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0424V222U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.